molecular formula C13H8BrN3O4S B8558621 3-bromo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-c]pyridine

3-bromo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-c]pyridine

Cat. No.: B8558621
M. Wt: 382.19 g/mol
InChI Key: MELKLHXIPIWDFB-UHFFFAOYSA-N
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Description

3-bromo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-c]pyridine is a complex organic compound that features a bromine atom, a nitrophenyl sulfonyl group, and a pyrrolo[2,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common method includes the bromination of a pyrrolo[2,3-c]pyridine precursor, followed by the introduction of the nitrophenyl sulfonyl group through a sulfonylation reaction. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-c]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-c]pyridine derivatives, while reduction reactions can produce amino-substituted compounds.

Scientific Research Applications

3-bromo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-c]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitrophenyl sulfonyl groups can participate in binding interactions, while the pyrrolo[2,3-c]pyridine core provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-[(4-nitrophenyl)sulfonyl]-1H-indole
  • 3-Bromo-1-[(4-nitrophenyl)sulfonyl]-1H-pyrrole

Uniqueness

3-bromo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-c]pyridine is unique due to its specific structural features, which include the combination of a bromine atom, a nitrophenyl sulfonyl group, and a pyrrolo[2,3-c]pyridine core. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C13H8BrN3O4S

Molecular Weight

382.19 g/mol

IUPAC Name

3-bromo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-c]pyridine

InChI

InChI=1S/C13H8BrN3O4S/c14-12-8-16(13-7-15-6-5-11(12)13)22(20,21)10-3-1-9(2-4-10)17(18)19/h1-8H

InChI Key

MELKLHXIPIWDFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C=C(C3=C2C=NC=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60% in mineral oil) (217 mg) was added to a stirred solution of 3-bromo-1H-pyrrolo[2,3-c]pyridine (535 mg) in DMF (5 ml) that had been cooled in an ice bath to 0° C. and placed under nitrogen. The mixture was stirred for 30 min, until hydrogen evolution ceased, and then 4-nitrobenzenesulfonyl chloride (662 mg) was added. The mixture was stirred at 0° C. for 1 hour. The mixture was then warmed to RT and stirred for a further 30 min. The solution was poured into stirring water (10 ml) and rapidly stirred for 15 min. The resulting brown solid was collected by filtration, washed with water and dried in a vacuum oven at 50° C. to give a yellow solid. This crude material was purified by FlashMaster II. The residue was dissolved in DCM:methanol (1:1) and pre adsorbed onto silica. This was added to the top of a 20 g silica SPE cartridge that was subsequently eluted with 0-50% ethyl acetate:cyclohyexane over 40 min. The product-containing fractions were combined and the solvent removed in vacuo to give the title compound, 233 mg as a white solid.
Quantity
217 mg
Type
reactant
Reaction Step One
Quantity
535 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
662 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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